![molecular formula C18H22N2 B1364734 [(4-Methylphenyl)phenylmethyl]piperazine CAS No. 68240-63-1](/img/structure/B1364734.png)
[(4-Methylphenyl)phenylmethyl]piperazine
Overview
Description
[(4-Methylphenyl)phenylmethyl]piperazine is a chemical compound with the molecular formula C18H22N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenyl)phenylmethyl]piperazine typically involves the reaction of 4-methylbenzyl chloride with phenylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and to minimize the risk of side reactions. Purification of the product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Methylphenyl)phenylmethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
[(4-Methylphenyl)phenylmethyl]piperazine serves as a critical intermediate in the synthesis of various psychoactive drugs. Its structure allows for modifications that enhance the therapeutic efficacy of these compounds. For instance, it is involved in the development of antidepressants and antipsychotics, where it helps elucidate the mechanisms of action related to neurotransmitter systems .
Case Study:
A study highlighted the synthesis of derivatives from this compound that exhibited enhanced activity against specific targets in the central nervous system. These derivatives were tested for their binding affinity to serotonin and dopamine receptors, showcasing their potential as novel therapeutic agents .
Neuroscience Research
Investigating Neurotransmitter Systems:
In neuroscience, this compound is utilized to explore the interactions within neurotransmitter systems. Research has shown that it can modulate serotonin and dopamine pathways, making it valuable for understanding the biochemical basis of mood disorders and psychotic conditions .
Data Table: Neurotransmitter Interaction Studies
Study Reference | Compound Tested | Neurotransmitter Target | Result |
---|---|---|---|
This compound | Serotonin Receptors | Increased binding affinity | |
Derivatives of this compound | Dopamine Receptors | Enhanced activity observed |
Chemical Synthesis
Building Block for Complex Molecules:
The compound acts as a versatile building block in organic synthesis, facilitating the creation of complex molecules necessary for medicinal chemistry. Its unique structure supports various chemical reactions, including substitutions and functional group modifications .
Synthesis Example:
A recent publication detailed a three-step synthesis process involving this compound that yielded several biologically active derivatives with potential applications in treating infectious diseases .
Material Science
Development of New Materials:
this compound has potential applications in material science, particularly in developing polymers and coatings. Its chemical properties can enhance material characteristics such as durability and thermal stability .
Research Findings:
Research indicated that incorporating this compound into polymer matrices resulted in improved mechanical properties compared to traditional materials. This suggests its utility in creating advanced materials for industrial applications .
Analytical Chemistry
Detection and Quantification:
In analytical chemistry, this compound is employed in methods to detect and quantify specific substances within various matrices. Its application aids quality control processes in pharmaceutical manufacturing and compliance with regulatory standards .
Analytical Method Overview:
Method Used | Purpose | Application Area |
---|---|---|
Gas Chromatography-Mass Spectrometry | Detection of piperazines | Quality control in pharmaceuticals |
High-Performance Liquid Chromatography | Quantification of psychoactive substances | Regulatory compliance |
Mechanism of Action
The mechanism of action of [(4-Methylphenyl)phenylmethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
[(4-Methylphenyl)phenylmethyl]piperazine can be compared with other similar compounds, such as:
1-Phenylpiperazine: Similar structure but lacks the 4-methylphenyl group, leading to different biological activity and properties.
4-Methylpiperazine: Lacks the phenylmethyl group, resulting in different reactivity and applications.
N-Benzylpiperazine: Similar structure but with a benzyl group instead of the 4-methylphenyl group, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
[(4-Methylphenyl)phenylmethyl]piperazine is a compound that has garnered attention in various fields of research, particularly in pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound features a piperazine ring substituted with a 4-methylphenyl and a phenylmethyl group. This unique structure enhances its interaction with biological targets, making it a valuable candidate for drug discovery and development.
Anticancer Activity
Recent studies have demonstrated that compounds containing piperazine moieties exhibit significant anticancer properties. For instance, derivatives of piperazine have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 1: Anticancer Activity of Piperazine Derivatives
Compound | Cell Line | IC50 (μM) | Growth Inhibition (%) |
---|---|---|---|
Compound 17 | SiHa (Cervical) | 2.85 | 84.40 |
Compound 20 | HeLa (Cervical) | 9.36 | 60.00 |
Compound 22 | COLO-215 (Colon) | <2.0 | 93.46 |
Compound 25 | MDA-MB-468 (Breast) | 1.00 | >90.00 |
The data indicates that several derivatives of this compound exhibit strong antiproliferative effects across different cancer types, particularly in cervical and breast cancers .
The mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound has been shown to disrupt the cell cycle, leading to increased apoptosis in cancer cells.
- Targeting Specific Pathways : Research suggests that piperazine derivatives may interact with key signaling pathways involved in tumor growth and metastasis.
Applications in Drug Development
This compound is not only significant for its anticancer properties but also plays an essential role in the development of psychoactive drugs. It has been utilized in:
- Neuroscience Research : Investigating neurotransmitter systems to understand the mechanisms of action for antidepressants and antipsychotics.
- Pharmaceutical Development : Serving as an intermediate in synthesizing various pharmaceuticals aimed at enhancing therapeutic efficacy .
Case Studies
Several case studies highlight the effectiveness of this compound derivatives:
- Study on Breast Cancer Cells : A study evaluated the impact of various piperazine derivatives on MCF-7 breast carcinoma cells, revealing high inhibition rates compared to standard treatments like 5-fluorouracil .
- Neurotransmitter Interaction : Research focusing on the interaction of this compound with serotonin receptors showed potential implications for treating mood disorders .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing [(4-Methylphenyl)phenylmethyl]piperazine derivatives?
- Methodological Answer : A common approach involves Mannich base synthesis or nucleophilic substitution on piperazine scaffolds. For example, derivatives can be synthesized by reacting substituted benzyl halides with piperazine under basic conditions (e.g., K₂CO₃ in DMF) . Purification often employs normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) to isolate intermediates, with yields ranging from 41% to 92% depending on substituent steric effects . Reaction optimization may require adjusting stoichiometry (e.g., 1:1.5 molar ratio of aldehyde to amine) and refluxing in aprotic solvents like DMF under inert atmospheres .
Q. How can researchers confirm the structural integrity of this compound derivatives?
- Methodological Answer : Multimodal characterization is critical:
- NMR spectroscopy (¹H/¹³C) identifies substituent patterns (e.g., aromatic protons at δ 6.8–7.4 ppm and piperazine CH₂ groups at δ 2.5–3.5 ppm) .
- HPLC with UV detection (e.g., C18 column, 254 nm) assesses purity (>95% for pharmacological studies) .
- Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 269.34 for a derivative in ) .
- Melting point analysis (e.g., 153–154°C for bromophenyl derivatives) verifies crystallinity .
Q. What in vitro models are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition assays : For carbonic anhydrase (hCA I/II), use fluorometric or stopped-flow methods with 4-nitrophenyl acetate as substrate. IC₅₀ values <10 µM indicate potent inhibition .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures. Monitor EC₅₀ and compare to cisplatin controls .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against S. aureus and E. coli. Piperazine derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., pKa, solubility)?
- Methodological Answer :
- pKa determination : Use potentiometric titration at multiple temperatures (298–323 K) with corrections for ionic strength. For example, piperazine derivatives with electron-donating groups (e.g., -OCH₃) exhibit pKa shifts of ±0.5 units due to resonance effects .
- Solubility modeling : Apply thermodynamic models (e.g., modified UNIFAC) for CO₂ solubility in aqueous piperazine systems. Validate with experimental data at 313–393 K and pressures up to 9.6 MPa .
Q. What strategies optimize structure-activity relationships (SAR) for pharmacological activity?
- Methodological Answer :
- Substituent modulation : Introduce para-substituted aryl groups (e.g., 4-Cl, 4-F) to enhance receptor binding. For dopamine D3 selectivity, 2,4-dichlorophenyl groups improve affinity by 10-fold compared to unsubstituted analogs .
- Stereochemical control : Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or synthesize R/S isomers using enantiopure starting materials. (R)-configurations often show higher bioactivity .
- Bioisosteric replacement : Replace piperazine with morpholine or thiomorpholine to assess metabolic stability. For example, 1-(2-hydroxyethyl)piperazine derivatives reduce hepatic clearance .
Q. How to address challenges in enantiomeric resolution and chiral analysis?
- Methodological Answer :
- Chiral derivatization : Use (R)- or (S)-Mosher’s acid chloride to form diastereomers for NMR or LC-MS analysis .
- Dynamic kinetic resolution : Employ lipase-catalyzed acyl transfer (e.g., Candida antarctica Lipase B) in biphasic systems to achieve >90% enantiomeric excess .
- X-ray crystallography : Resolve absolute configurations using single-crystal data (e.g., CCDC deposition for 2-methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol) .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxic IC₅₀ values for structurally similar derivatives?
- Methodological Answer : Discrepancies often arise from:
- Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter drug bioavailability .
- Cell line heterogeneity : MCF-7 (ER+) and MDA-MB-231 (ER−) may respond differently to estrogenic substituents .
- Metabolic interference : Piperazine N-methylation (e.g., 1-methylpiperazine) increases logP but reduces aqueous solubility, affecting dose-response curves .
Properties
IUPAC Name |
1-[(4-methylphenyl)-phenylmethyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-15-7-9-17(10-8-15)18(16-5-3-2-4-6-16)20-13-11-19-12-14-20/h2-10,18-19H,11-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAIVZSSYJVWOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396607 | |
Record name | 1-[(4-Methylphenyl)(phenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68240-63-1 | |
Record name | 1-[(4-Methylphenyl)phenylmethyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68240-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Methylphenyl)(phenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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